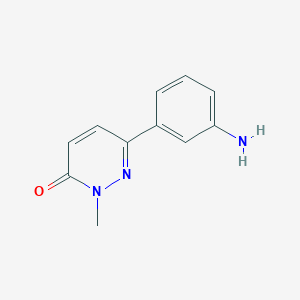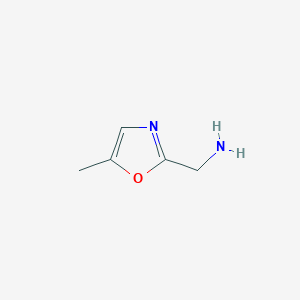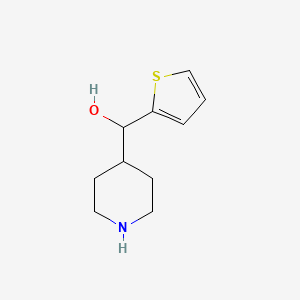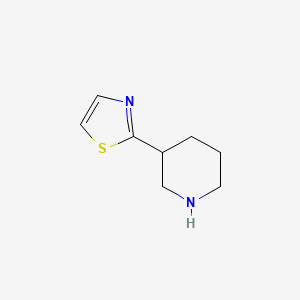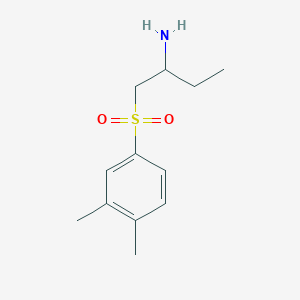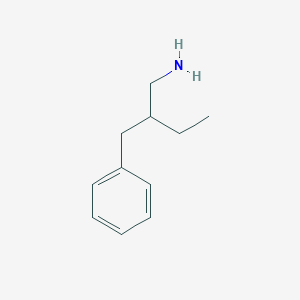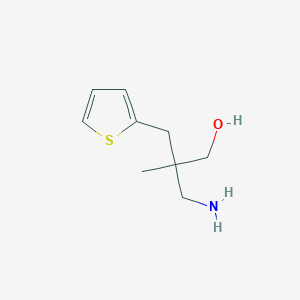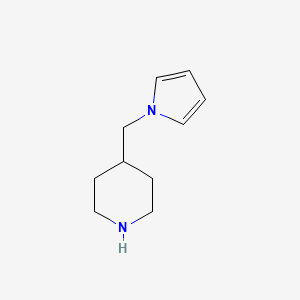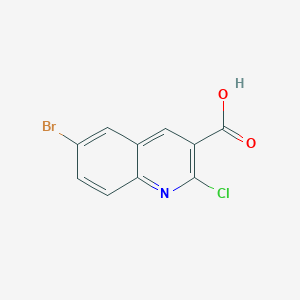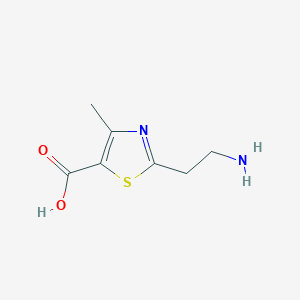
2-(2-氨基乙基)-4-甲基-1,3-噻唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide nucleic acids (PNAs) are synthetic mimics of DNA in which the deoxyribose phosphate backbone is replaced by a synthetic peptide backbone usually formed from N-(2-amino-ethyl)-glycine units . They are chemically stable and resistant to hydrolytic (enzymatic) cleavage .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amino acids as a promising approach to create chirality and at the same time to obtain realistic models close to the natural copper complexes in proteins .Molecular Structure Analysis
The backbone of PNA displays 2-aminoethyl glycine linkages in place of the regular phosphodiester backbone of DNA, and the nucleotides bases are attached to this backbone at the amino-nitrogens .Chemical Reactions Analysis
Copper complexes with tripodal ligands based on tris (2-pyridylmethyl)-amine (tmpa), tris (2-aminoethyl)amine (tren) and (2-aminoethyl) bis (2-pyridylmethyl)amine (uns-penp) proved to be quite useful in the study of reversible dioxygen binding .Physical And Chemical Properties Analysis
The unique physico-chemical properties of PNAs have led to the development of a variety of research assays .科学研究应用
Regenerative Medicine and Tissue Engineering
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: has been utilized in the synthesis of hydrogels with tunable properties for regenerative medicine. These hydrogels are designed to maintain the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for their therapeutic potential. The hydrogels’ properties, such as swelling, degradation, and rheological behavior, can be adjusted to mimic the in vivo 3D environment, thereby enhancing the cells’ viability and stemness for clinical applications .
Water Treatment
This compound has been incorporated into the design of green water treatment agents. Specifically, it’s used in the synthesis of polyaspartic acid-capped amino acids that act as scale inhibitors. These inhibitors are particularly effective against calcium carbonate and calcium sulfate scales, which are common issues in industrial water systems. The compound’s ability to chelate with calcium ions helps prevent scale formation, thus improving the efficiency and longevity of water treatment facilities .
Pharmacology
In pharmacological research, 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been studied for their modulatory effects on store-operated calcium entry (SOCE) in cells. SOCE plays a significant role in various physiological processes, and its dysregulation is associated with several diseases, including cancers and immunodeficiencies. Modulating SOCE can therefore have therapeutic implications, and this compound’s derivatives are valuable tools in this research area .
安全和危害
未来方向
The future directions of research on such compounds could involve their use as molecular hybridization probes. Several sensitive and robust PNA-dependent methods have been designed for developing antigene and anticancer drugs, modulating PCR reactions, detecting genomic mutation or labelling chromosomes in situ .
作用机制
Target of Action
It’s known that similar compounds, such as amines, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Mode of Action
It’s known that similar compounds, such as peptide nucleic acids (pnas), are nucleic acid analogs in which the sugar phosphate backbone of natural nucleic acid has been replaced by a synthetic peptide backbone . PNAs are capable of sequence-specific recognition of DNA and RNA obeying the Watson-Crick hydrogen bonding scheme .
Biochemical Pathways
It’s known that similar compounds, such as phosphonates, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs .
Pharmacokinetics
It’s known that similar compounds, such as 2-aminoethyl methacrylate, are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
Result of Action
It’s known that similar compounds, such as tyramine, act as a catecholamine releasing agent . Notably, it is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion .
Action Environment
It’s known that similar compounds, such as 2-aminoethyl methacrylate, are used in a wide range of applications, including coatings, adhesives, and medical devices . They are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
属性
IUPAC Name |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLULPAZJGCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640627 |
Source


|
| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
915921-10-7 |
Source


|
| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

